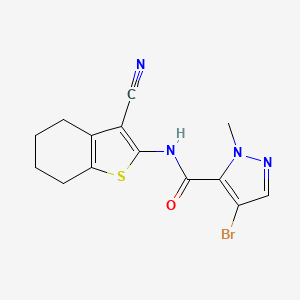![molecular formula C15H22N2O5S B4544550 ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4544550.png)
ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate
Übersicht
Beschreibung
Ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate, also known as EISPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EISPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Wirkmechanismus
Ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate exerts its therapeutic effects by inhibiting the activity of COX-2, which is involved in the production of prostaglandins that are responsible for inflammation. ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate also induces apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately cell death. The anti-bacterial activity of ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, induction of apoptosis in cancer cells, and anti-bacterial activity. Additionally, ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has been shown to have anti-inflammatory effects by reducing the production of prostaglandins, which are involved in inflammation. ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has also been shown to have anti-oxidant activity, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the role of COX-2 in inflammation. Additionally, ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate's ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. However, one limitation of using ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate research, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the biochemical and physiological effects of ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate and to understand its mechanism of action in more detail. Furthermore, the development of ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that are involved in inflammation. ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has demonstrated anti-bacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-[4-(propan-2-ylsulfamoyl)anilino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-4-22-15(19)10-9-14(18)16-12-5-7-13(8-6-12)23(20,21)17-11(2)3/h5-8,11,17H,4,9-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJYPFQNMVBKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4544474.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B4544487.png)
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4544495.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4544513.png)
![N-{2-[methyl(phenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4544521.png)
![N-(2-methylphenyl)-N'-(2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)urea](/img/structure/B4544529.png)
![4-({3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}amino)phenyl thiocyanate](/img/structure/B4544538.png)

![N,N-dimethyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4544549.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4544555.png)
![5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B4544560.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4544565.png)
![N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4544572.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]isonicotinamide](/img/structure/B4544577.png)